2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester
Description
The compound 2-naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is a naphthalene derivative with multiple functional groups:
- A carboxylic acid group at position 2 (esterified as a methyl ester).
- An acetyloxy (-OAc) substituent at position 4.
- A methoxy (-OMe) group at position 6.
This compound is structurally related to intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis, particularly Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid) .
Properties
CAS No. |
90381-47-8 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 4-acetyloxy-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-9(16)20-14-7-11(15(17)19-3)6-10-4-5-12(18-2)8-13(10)14/h4-8H,1-3H3 |
InChI Key |
NBYANOYEKCTESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting from Hydroxy-Substituted Naphthalenes
A common approach involves beginning with 6-hydroxy-2-naphthoic acid or its derivatives. The hydroxy group at position 6 is methylated to form the methoxy substituent, and the hydroxy group at position 4 is acetylated to form the acetyloxy group. The carboxylic acid group at position 2 is then esterified to the methyl ester.
Example Procedure:
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of 6-hydroxy group | Methyl iodide (CH3I), potassium carbonate (K2CO3), acetone, reflux | Converts hydroxy to methoxy group |
| 2 | Acetylation of 4-hydroxy group | Acetic anhydride (Ac2O), pyridine, room temperature | Introduces acetyloxy substituent |
| 3 | Esterification of carboxylic acid | Methanol (CH3OH), acid catalyst (e.g., sulfuric acid), reflux | Forms methyl ester at position 2 |
This route is supported by related synthetic schemes reported in the literature for similar naphthalene derivatives, such as the acetylation of hydroxy groups and methylation of phenols to methoxy groups, followed by esterification of carboxylic acids.
Halogenated Intermediate Route and Oxidation
Another documented method involves the use of halogenated naphthalene derivatives as intermediates, such as 6-bromo-2-naphthalenecarboxylic acid methyl ester. This intermediate can be synthesized by bromination of 2-hydroxy-6-methylnaphthalene followed by oxidation and methyl esterification.
Key Steps:
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2-hydroxy-6-methylnaphthalene | Bromine (Br2), triphenylphosphine, acetonitrile solvent, 10 °C to 70 °C | Forms 2-bromo-6-methylnaphthalene intermediate |
| 2 | Oxidation to carboxylic acid | Molecular oxygen (O2), heavy metal catalyst (e.g., cobalt or manganese compounds), lower aliphatic carboxylic acid solvent, 120-200 °C, 10-30 kg/cm² pressure | Converts methyl group to carboxylic acid |
| 3 | Methyl esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux | Converts carboxylic acid to methyl ester |
This method is industrially favorable due to the availability of starting materials and relatively high yields. The oxidation step uses molecular oxygen under pressure with a heavy metal catalyst, providing an environmentally friendly oxidation.
Synthetic Scheme Summary
| Intermediate | Key Transformations | Final Product Formation |
|---|---|---|
| 6-hydroxy-2-naphthoic acid | Methylation (methoxy formation), acetylation (acetyloxy formation) | Esterification to methyl ester |
| 2-hydroxy-6-methylnaphthalene | Bromination, oxidation to carboxylic acid | Methyl esterification |
Analytical and Research Outcomes
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used to monitor the progress of acetylation, methylation, and esterification reactions, confirming the formation of desired functional groups and purity of intermediates and final products.
Yields and Purification: Industrial methods report reaction times ranging from 30 minutes to 10 hours, with purification via crystallization or solvent washing using lower aliphatic alcohols or ketones to achieve high purity of the methyl ester product.
Catalyst Efficiency: The use of palladium-based catalysts in carbonylation and oxidation reactions enhances selectivity and yield in the preparation of hydroxy aromatic carboxylic acids and their esters, which can be adapted for the target compound synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related naphthalene derivatives:
Functional Group Impact on Properties
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound reduces polarity compared to the free acid (e.g., 6-methoxy-2-naphthoic acid), enhancing membrane permeability but requiring hydrolysis for activation .
- In contrast, the carboxylic acid form (CAS 2471-70-7) is directly involved in Naproxen synthesis via alkylation or resolution steps .
Acetyloxy (-OAc) vs. Acetyloxy groups are prone to enzymatic hydrolysis, suggesting the target compound could act as a prodrug .
Substituent Position :
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is a complex organic compound belonging to the naphthalene family. Its structure features multiple functional groups, including an acetyloxy group, a methoxy group, and a methyl ester. These substituents significantly influence its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester is with a molecular weight of 274.27 g/mol. The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that derivatives of naphthoic acids exhibit various biological activities, including:
- Antimicrobial Activity : Some naphthoic acid derivatives have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain compounds in this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Naphthoic acid derivatives may interact with specific enzymes, affecting metabolic pathways.
The specific biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester remains to be extensively studied; however, its structural features suggest potential interactions with various biological targets.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to biological targets. Preliminary findings suggest that it may interact with enzymes involved in microbial resistance mechanisms and metabolic pathways. Such interactions are crucial for understanding its potential therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study on the antimicrobial properties of naphthoic acid derivatives indicated that modifications at the 4- and 6-positions could enhance activity against Gram-positive bacteria. The presence of acetyloxy and methoxy groups may contribute to increased lipophilicity, facilitating membrane penetration.
- Anticancer Potential : Research has explored the cytotoxic effects of naphthoic acid derivatives on various cancer cell lines. For instance, compounds similar to 2-Naphthalenecarboxylic acid have demonstrated selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction through oxidative stress pathways.
- Enzyme Inhibition : Studies have shown that certain naphthoic acids can inhibit key enzymes involved in inflammation and cancer progression. The acetyloxy group may enhance binding affinity to target proteins, leading to significant biological effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of several compounds related to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Naphthoic Acid | Carboxylic acid group at position 2 | Used as a coupling agent in dyeing |
| 3-Hydroxy-2-Naphthoic Acid | Hydroxyl group at position 3 | Precursor for azo dyes |
| 1-Naphthoic Acid | Carboxylic acid at position 1 | Different positional isomer affecting reactivity |
| 6-Bromo-2-Naphthoic Acid | Bromine substituent at position 6 | Enhanced reactivity due to halogen substitution |
Q & A
Q. What are the optimal synthetic routes for 2-naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via sequential functionalization of 6-methoxy-2-naphthalenecarboxylic acid. Key steps include:
- Acylation : Introduce the acetyloxy group at position 4 using acetic anhydride or acetyl chloride under acidic catalysis (e.g., H₂SO₄) .
- Esterification : React the intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .
Yield optimization requires precise temperature control (60–80°C for acylation, reflux for esterification) and stoichiometric ratios (1:1.2 molar ratio of acid to methanol). Impurities from incomplete reactions can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between acetyloxy and methoxy groups). Requires single crystals grown via slow evaporation in ethanol .
- HPLC : Retention time comparison against standards using a C18 column and UV detection (λ = 254 nm) confirms purity .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to ester hydrolysis in alkaline conditions (pH > 9). Stability in neutral buffers (pH 7.4, 25°C) exceeds 48 hours, validated via LC-MS monitoring .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Anti-inflammatory Drug Development : Analogous to naproxen (a 6-methoxy-2-naphthylpropionic acid derivative), this compound’s structure suggests potential COX-2 inhibition. Evaluate via in vitro COX-1/COX-2 enzyme assays and murine edema models .
- Prodrug Design : The acetyloxy group may enhance membrane permeability. Test hydrolysis kinetics in plasma to assess bioactivation potential .
Advanced Research Questions
Q. How can regioselective acetylation at position 4 be achieved without modifying the methoxy group at position 6?
Methodological Answer:
- Protecting Groups : Temporarily protect the methoxy group with a trimethylsilyl (TMS) ether before acetylation. Deprotect with aqueous HCl post-reaction .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution to position 4. Confirmed via competitive reaction monitoring (HPLC) and DFT calculations .
Q. What strategies resolve contradictions in toxicity data from in vivo studies?
Methodological Answer:
- Risk of Bias Analysis : Apply standardized questionnaires (e.g., EPA’s Table C-7) to assess dosing randomization, blinding, and outcome reporting in animal studies .
- Mechanistic Toxicology : Compare metabolite profiles (via LC-MS/MS) across species to identify interspecies metabolic differences (e.g., esterase activity variations) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR). Prioritize poses where the acetyloxy group forms hydrogen bonds with Arg120/Arg513 .
- MD Simulations : Simulate binding stability in GROMACS (CHARMM36 force field). Analyze RMSD and binding free energy (MM-PBSA) over 100 ns trajectories .
Q. What advanced chromatographic methods improve separation of stereoisomers or degradation products?
Methodological Answer:
Q. How does the electronic nature of substituents influence the compound’s spectroscopic and reactive properties?
Methodological Answer:
- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level calculates HOMO-LUMO gaps. The electron-withdrawing acetyloxy group reduces π→π* transition energy (UV-Vis λmax shift from 280 to 310 nm) .
- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., ester hydrolysis) to quantify electronic effects .
Q. What methodologies validate the compound’s role in multi-step organic syntheses (e.g., as an intermediate)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
